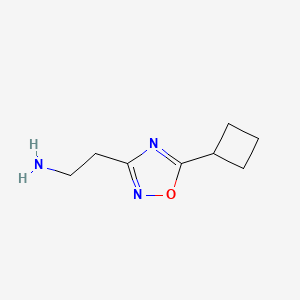
ジクロフェナク-13C6 ナトリウム塩(未標識化合物を3%まで含む可能性あり)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diclofenac-13C6 is a labelled analogue of Diclofenac Acid, which is a nonsteroidal anti-inflammatory compound and decycloxygenase (COX) inhibitor. Diclofenac-13C6 is also an intermediate in synthesizing Diclofenac-13C6 Sodium Salt, which is a labelled analogue of Diclofenac Sodium Salt.
科学的研究の応用
製薬研究
ジクロフェナク-13C6 ナトリウム塩は、製薬研究において非常に貴重なツールです {svg_1}. 安定同位体標識により、研究者はジクロフェナクベースの医薬品の治療効果と安全性プロファイルの根底にある複雑なメカニズムを解明することができます {svg_2}.
革新的な医薬品候補の合成
製薬研究の分野では、ジクロフェナク-13C6 ナトリウム塩は、革新的な医薬品候補の合成における主要な構成要素として機能します {svg_3}. これは、治療効果が向上する可能性のある新しい薬物の開発のための安定で信頼性の高い基盤を提供します {svg_4}.
分析標準
ジクロフェナク-13C6 ナトリウム塩は、さまざまな実験室手順における分析標準として使用されています {svg_5}. これは、高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー(GC)などの技術に適しており、分析化学において汎用性の高いツールとなっています {svg_6}.
脱水/水和メカニズムの研究
この化合物は、ジクロフェナクナトリウム塩水和物の固体状態での脱水メカニズムを調査した研究で使用されています {svg_7}. これらの研究は、これらの脱水/水和現象の根底にあるメカニズムと、医薬品結晶の物理化学的特性を理解することに貢献します {svg_8}.
溶解度向上技術の調査
ジクロフェナク-13C6 ナトリウム塩は、多くの有効成分(API)の低い水溶性を改善することに焦点を当てた研究に使用されています {svg_9}. 塩形成、共結晶化、塩共結晶化などの技術が検討されており、APIの溶解度を変えるための機会を提供しています {svg_10}.
同位体応用
ジクロフェナク-13C6 ナトリウム塩などの同位体は、イメージング、診断、新生児スクリーニングに使用されます {svg_11}. これにより、医療研究と診断において貴重なツールとなります {svg_12}.
作用機序
- These enzymes are responsible for producing prostaglandins (PGs), which play a crucial role in inflammation and pain signaling .
- By inhibiting COX enzymes, Diclofenac disrupts the conversion of arachidonic acid to PGs, leading to reduced inflammation and pain .
- Impact on Bioavailability : Diclofenac’s high protein binding affects its free concentration and bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Diclofenac can increase the risk of fatal heart attack or stroke, especially if used long term or taken in high doses, or if the patient has heart disease . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while using this medicine, especially in older adults .
生化学分析
Biochemical Properties
Diclofenac-13C6 Sodium Salt plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase enzymes. These enzymes, cyclooxygenase-1 and cyclooxygenase-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Diclofenac-13C6 Sodium Salt interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and reducing the production of prostaglandins . This interaction is crucial for its anti-inflammatory and analgesic effects.
Cellular Effects
Diclofenac-13C6 Sodium Salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the production of prostaglandins, which play a role in inflammation and pain signaling. This inhibition leads to reduced inflammation and pain in affected tissues . Additionally, Diclofenac-13C6 Sodium Salt can affect the expression of genes involved in inflammatory responses, further contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of Diclofenac-13C6 Sodium Salt involves its interaction with cyclooxygenase enzymes. By binding to the active sites of cyclooxygenase-1 and cyclooxygenase-2, it inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, thereby alleviating inflammation and pain. Additionally, Diclofenac-13C6 Sodium Salt may interact with other biomolecules, such as nuclear receptors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diclofenac-13C6 Sodium Salt can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Diclofenac-13C6 Sodium Salt is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Diclofenac-13C6 Sodium Salt can lead to sustained anti-inflammatory and analgesic effects.
Dosage Effects in Animal Models
The effects of Diclofenac-13C6 Sodium Salt vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal irritation and renal toxicity. Threshold effects have been identified, indicating that there is a dosage range within which Diclofenac-13C6 Sodium Salt is both effective and safe for use in animal models.
Metabolic Pathways
Diclofenac-13C6 Sodium Salt is involved in several metabolic pathways. It is primarily metabolized by oxidative pathways, followed by glucuronide conjugation . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation of the compound, and UDP-glucuronosyltransferases, which catalyze the conjugation with glucuronic acid. These metabolic processes result in the formation of various metabolites, which are then excreted from the body.
Transport and Distribution
Within cells and tissues, Diclofenac-13C6 Sodium Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. These factors determine the localization and concentration of Diclofenac-13C6 Sodium Salt within different tissues.
Subcellular Localization
Diclofenac-13C6 Sodium Salt exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and exert its effects. Understanding the subcellular localization of Diclofenac-13C6 Sodium Salt is crucial for elucidating its mechanism of action and therapeutic potential.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac-13C6 Sodium Salt involves the labeling of Diclofenac Sodium Salt with 13C6 isotopes.", "Starting Materials": [ "Diclofenac Sodium Salt", "13C6 Isotopes" ], "Reaction": [ "The reaction involves the substitution of 13C6 isotopes for the non-labeled carbon atoms in Diclofenac Sodium Salt.", "This can be achieved through a series of chemical reactions, including esterification, reduction, and hydrolysis.", "The specific steps involved in the reaction may vary depending on the specific synthesis pathway used.", "The final product is Diclofenac-13C6 Sodium Salt, which may contain up to 3% unlabelled material." ] } | |
CAS番号 |
1261393-71-8 |
分子式 |
C14H11Cl2NO2 |
分子量 |
302.10 g/mol |
IUPAC名 |
2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1+1,2+1,4+1,7+1,9+1,12+1 |
InChIキー |
DCOPUUMXTXDBNB-PWMXWAJOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
同義語 |
2-((2,6-Dichlorophenyl)aminobenzeneacetic Acid-13C6 Sodium Salt ; [o-(2,6-Dichloroanilino)phenyl]acetic Acid Monosodium Salt-13C6 ; Sodium Diclofenac-13C6 ; Sorelmon-13C6 ; Tsudohmin-13C6 ; Valetan-13C6 ; Voldal-13C6 ; Voltaren-13C6 ; Voltaren Ophtha |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)
![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
